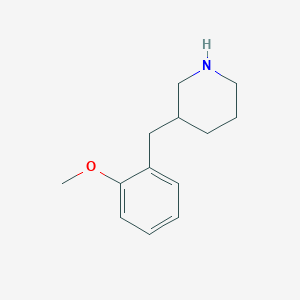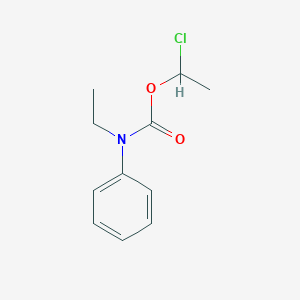
1-Chloroethyl ethyl(phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloroethyl N-ethyl-N-phenylcarbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.693 g/mol . This compound is known for its unique structure, which includes a chloroethyl group, an ethyl group, and a phenylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloroethyl N-ethyl-N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of N-ethyl-N-phenylcarbamate with 1-chloroethanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 1-Chloroethyl ethyl(phenyl)carbamate often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-Chloroethyl N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in solvents like dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various carbamate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
1-Chloroethyl N-ethyl-N-phenylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Chloroethyl ethyl(phenyl)carbamate involves its interaction with specific molecular targets. The chloroethyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes and other proteins, thereby influencing various biological pathways.
類似化合物との比較
1-Chloroethyl chloroformate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N-ethyl-N-phenylcarbamate: Lacks the chloroethyl group, resulting in different reactivity and uses.
Uniqueness: 1-Chloroethyl N-ethyl-N-phenylcarbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
1-chloroethyl N-ethyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13(11(14)15-9(2)12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChIキー |
WWBLFONEJCQIBS-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)OC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




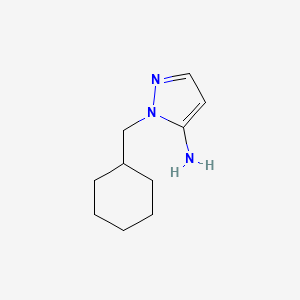
![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)
![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)
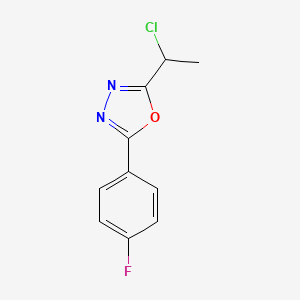
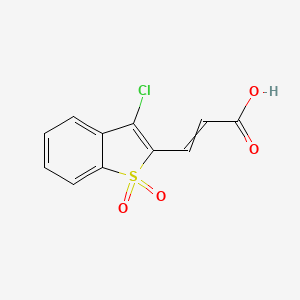
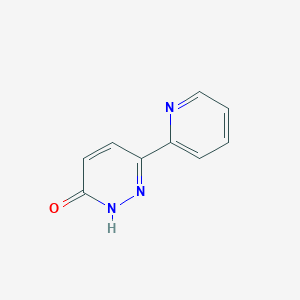
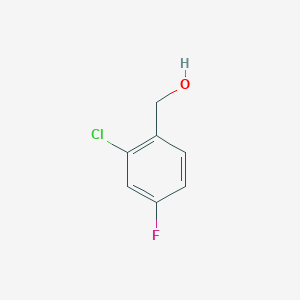
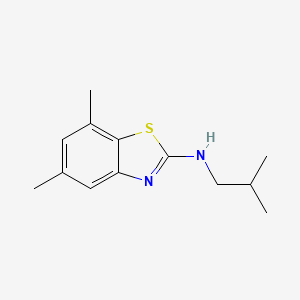
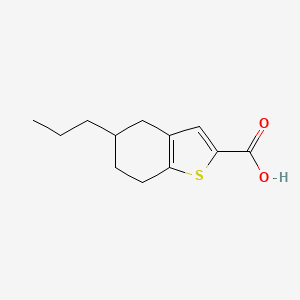
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)
